Corossolone

Description

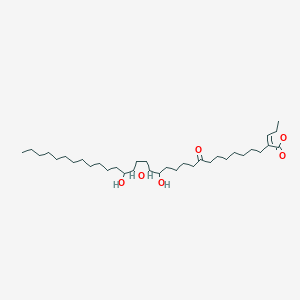

Structure

2D Structure

Properties

CAS No. |

133352-33-7 |

|---|---|

Molecular Formula |

C35H62O6 |

Molecular Weight |

578.9 g/mol |

IUPAC Name |

4-[13-hydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]-8-oxotridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O6/c1-3-4-5-6-7-8-9-10-14-17-23-31(37)33-25-26-34(41-33)32(38)24-19-18-22-30(36)21-16-13-11-12-15-20-29-27-28(2)40-35(29)39/h27-28,31-34,37-38H,3-26H2,1-2H3 |

InChI Key |

RVFWPTBBKKTQCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCCCC2=CC(OC2=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCCCC2=CC(OC2=O)C)O)O |

melting_point |

55-57°C |

physical_description |

Solid |

Synonyms |

cis-corossolone corossolone |

Origin of Product |

United States |

Natural Occurrence and Isolation of Corossolone

Plant Sources of Corossolone: Annona muricata and Related Species

This compound is primarily isolated from plants of the Annonaceae family, most notably Annona muricata L. nih.gov. Commonly known as soursop, graviola, or guanabana, Annona muricata is an evergreen tree found in tropical and subtropical regions worldwide. nih.govmdpi.com Different parts of the plant have been found to contain this compound, with the seeds being a particularly rich source. mdpi.comcdnsciencepub.comacs.org Studies have also detected this compound and other acetogenins (B1209576) in the fruit peel and leaves of A. muricata. oup.comtsijournals.com

While A. muricata is the most cited source, other species within the Annona genus are also known to produce a wide variety of acetogenins, making them potential, though less documented, sources of this compound. westmont.eduijper.org The Annonaceae family as a whole is recognized for being a unique and abundant source of these complex polyketide compounds. westmont.eduijper.orgresearchgate.net

The table below summarizes the primary plant sources from which this compound has been isolated.

| Plant Species | Family | Common Name | Plant Part(s) Containing this compound |

| Annona muricata L. | Annonaceae | Soursop, Graviola | Seeds, Fruit Peel, Leaves |

Methodologies for Extraction and Purification of this compound from Plant Matrices

The isolation of pure this compound from plant material is a multi-step process involving initial extraction to create a crude mixture, followed by sophisticated purification techniques to separate the target compound from other structurally similar acetogenins and plant metabolites.

The initial step in isolating this compound involves extracting the compound from the plant matrix using an appropriate solvent. This process leverages the solubility of acetogenins in organic solvents. cannovia.com The choice of solvent is critical and can influence the yield and profile of the extracted compounds. myfoodresearch.com

Conventional methods like Soxhlet extraction are frequently employed, where the plant material (e.g., ground seeds) is continuously washed with a recycling solvent over several hours. westmont.eduscielo.brphytojournal.com Maceration, which involves soaking the plant material in a solvent for an extended period, is also used. phytojournal.com

Ethanol (B145695) is a widely used solvent for the general extraction of acetogenins because it can effectively dissolve a broad range of these compounds, including those with higher polarity. westmont.educore.ac.uk Other solvents are used in subsequent fractionation steps based on their polarity to selectively partition and concentrate the acetogenins. These include hexane (B92381), chloroform, ethyl acetate (B1210297), and methanol. scielo.brcore.ac.ukresearchgate.netnih.gov For instance, a common strategy is to first defat the plant material with a non-polar solvent like hexane before extracting the acetogenins with a more polar solvent like ethanol or methanol. oup.comnih.gov

The following table details various solvents used in the extraction of Annonaceous acetogenins, including this compound.

| Extraction Technique | Solvent(s) | Purpose | Reference(s) |

| Soxhlet Extraction | Ethanol, Hexane | Initial crude extraction from plant material. | westmont.eduphytojournal.comnih.gov |

| Maceration / Stirring | Ethanol, Hexane | Initial crude extraction, defatting. | oup.comphytojournal.com |

| Liquid-Liquid Partitioning | Chloroform, Ethyl Acetate, Methanol, Water | Fractionation of the crude extract to concentrate acetogenins. | scielo.brcore.ac.ukresearchgate.netpsu.edu |

| Ultrasonic-Assisted Extraction (UAE) | Methanol | Modern, more rapid extraction method. | myfoodresearch.comscielo.br |

Following initial extraction and solvent partitioning, the resulting acetogenin-rich fraction is a complex mixture requiring further separation. Chromatographic techniques are indispensable for purifying this compound to homogeneity. bioanalysis-zone.com

Column Chromatography (CC) is a fundamental purification step. researchgate.net The concentrated extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.netpsu.edu A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the silica gel; less polar compounds elute faster, while more polar ones are retained longer. researchgate.netegyankosh.ac.in By collecting fractions of the eluent over time, compounds are separated based on polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often used for the final purification of this compound. core.ac.uk Reversed-phase HPLC, using a C18 column, is particularly effective. acs.orgresearchgate.net In this method, the stationary phase is non-polar, and a polar mobile phase (e.g., a methanol-water mixture) is used. researchgate.net This allows for the fine separation of structurally similar acetogenins, including isomers, which may co-elute during standard column chromatography. core.ac.ukpsu.edu

Thin-Layer Chromatography (TLC) is primarily used as an analytical tool to monitor the progress of column chromatography separations and to identify fractions containing the target compound. oup.comillinois.edu By spotting fractions onto a TLC plate and developing it in a suitable solvent system, researchers can visualize the separated compounds (often using a spray reagent like Kedde's reagent) and combine fractions that contain the pure compound. oup.com

| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Purpose | Reference(s) |

| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane, Chloroform, Ethyl Acetate, Methanol) | Initial purification and fractionation of the crude extract. | researchgate.netpsu.eduresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Isocratic or gradient systems (e.g., Methanol/Water) | Final purification, separation of isomers, and isolation of pure this compound. | acs.orgcore.ac.ukresearchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various solvent systems (e.g., Dichloromethane (B109758)/Methanol) | Monitoring fractions from column chromatography. | oup.comillinois.edu |

The isolation of this compound is often facilitated by a strategy known as bioassay-guided fractionation. mdpi.com This approach uses a specific biological test to track the active compound(s) throughout the separation process. Instead of randomly testing every isolated fraction, only those showing biological activity are selected for further purification. cdnsciencepub.com

In the initial discovery of this compound, researchers fractionated the seed extract of Annona muricata and tested the fractions for toxicity against brine shrimp (Artemia salina) larvae and cytotoxicity against human KB cancer cells. cdnsciencepub.com The fractions that demonstrated the highest activity were then subjected to further chromatographic separation until pure, active compounds—this compound and the related corossolin—were isolated. cdnsciencepub.com

The brine shrimp lethality test (BST) is a common, simple, and rapid bioassay used for this purpose, as it often correlates well with cytotoxic activity. cdnsciencepub.comcore.ac.uk This targeted approach is highly efficient, saving time and resources by focusing purification efforts exclusively on the biologically relevant molecules within a complex crude extract. researchgate.netdoc-developpement-durable.orgsemanticscholar.org

Chemical Synthesis of Corossolone and Analogues

Total Synthesis Approaches for Corossolone

The total synthesis of this compound has been a subject of interest to confirm its proposed structure and absolute stereochemistry. beilstein-journals.org Annonaceous acetogenins (B1209576) are a class of natural products characterized by a long C32 or C34 fatty acid chain that terminates in a γ-lactone. beilstein-journals.org These compounds often feature various oxygenated functional groups such as hydroxyls, ketones, epoxides, and tetrahydrofuran (B95107) (THF) rings. beilstein-journals.org

Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to simpler, often commercially available, starting materials. deanfrancispress.comscribd.com This process involves disconnecting bonds in the target molecule to identify potential precursors, known as synthons. deanfrancispress.com

In 1996, a total synthesis of two possible diastereomers of this compound was reported by Tanaka's group to ascertain the stereochemistry of the C-8' hydroxyl group. beilstein-journals.org Their synthetic strategy commenced with two primary building blocks: 1-iodododecane (B1195088) and 5-(tetrahydropyran-2-yloxy)pent-1-yne. beilstein-journals.org A key step in their convergent approach was the coupling of two major fragments: a segment containing the tetrahydrofuran (THF) core and another fragment comprising the γ-lactone moiety. beilstein-journals.org For instance, in the synthesis of a related acetogenin (B2873293), mosin B, the THF core segment was constructed stereoselectively, and the γ-lactone segment was synthesized separately before the two were joined. beilstein-journals.org The assembly of the carbon skeleton for mosin B was achieved through a Nozaki-Hiyama-Kishi reaction, a common strategy in acetogenin synthesis. beilstein-journals.org

The synthesis of key intermediates for this compound involved several steps. Alkylation of an iodide intermediate with a sodium enolate led to a precursor which was then transformed into isomeric epoxides. beilstein-journals.org These epoxides served as crucial intermediates for coupling with the lithium salt of the alkyne fragment derived from 5-(tetrahydropyran-2-yloxy)pent-1-yne. beilstein-journals.org

Achieving the correct stereochemistry is a paramount challenge in the synthesis of acetogenins. Various stereocontrolled strategies have been developed to construct the chiral centers in the THF ring and along the hydrocarbon chain. dntb.gov.ua

In the synthesis of acetogenins, stereoselective construction of the THF core is often a focal point. beilstein-journals.org One common method is the iodoetherification of an E-allylic alcohol, which can be prepared from a chiral starting material to ensure stereocontrol. beilstein-journals.org Another powerful technique is the Sharpless asymmetric epoxidation, which allows for the selective formation of one enantiomer of an epoxide from an allylic alcohol. google.com This is often followed by a 5-exo cyclization reaction, catalyzed by an acid, to form the THF ring as a single isomer. google.com Furthermore, asymmetric dihydroxylation can be employed to introduce vicinal diols with specific stereochemistry, which can then be used to form the THF moiety. google.com These methods provide a high degree of control over the stereochemical outcome, which is essential for synthesizing the correct isomer of a complex natural product like this compound. google.com

This compound was first isolated in 1991 from the seeds of Annona muricata. beilstein-journals.orgcdnsciencepub.com While much of its absolute stereochemistry was deduced using Mosher's ester methodology, the configuration at the C-8' hydroxyl group remained unconfirmed. beilstein-journals.org To resolve this ambiguity, Tanaka's group synthesized two potential diastereomers: (8′R)-corossolone and (8′S)-corossolone. beilstein-journals.org

The synthesis involved coupling the lithium salt of a terminal alkyne with two different epoxide intermediates, which led to the respective diastereomers after hydrogenation, oxidation, and deprotection steps. beilstein-journals.org However, upon comparing the melting point, specific rotation ([α]D), infrared (IR), and nuclear magnetic resonance (NMR) data of both synthetic diastereomers with the data reported for natural this compound, a definitive determination of the C-8' configuration could not be made. beilstein-journals.org This highlights the challenges in confirming stereochemistry based on comparing spectral data of complex molecules, where small differences between diastereomers can be difficult to interpret conclusively. The chemical correlation between this compound and corossolin was established through the sodium borohydride (B1222165) (NaBH₄) reduction of this compound. cdnsciencepub.com

Biomimetic Synthesis of this compound

Biomimetic synthesis attempts to replicate a plausible biosynthetic pathway in the laboratory. This approach can provide insights into how natural products are formed in living organisms and can sometimes offer an efficient route to the target molecule. researchgate.net

In 1993, a biomimetic synthesis of this compound was reported, suggesting a potential precursor in its natural biogenesis. dntb.gov.uaresearchgate.net Researchers isolated a new diepoxy acetogenin with a carbonyl group, named corepoxylone, from the seeds of Annona muricata. researchgate.netnih.gov The structure of corepoxylone was determined using spectral data. researchgate.net It was hypothesized that corepoxylone could be a biogenetic precursor to mono-tetrahydrofuran acetogenins that possess a carbonyl group at the C-10 position, such as this compound. researchgate.netacs.org The biomimetic synthesis successfully converted corepoxylone into this compound, lending support to its role as a plausible intermediate in the biosynthesis of this class of acetogenins. researchgate.netmdpi.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a cornerstone of medicinal chemistry, aiming to understand structure-activity relationships (SAR) and develop new compounds with improved properties. nih.gov Numerous analogues of annonaceous acetogenins, including simplified versions of this compound, have been synthesized to evaluate their biological activities. nih.gov

One approach involves creating simplified analogues that retain the key structural features believed to be responsible for biological activity while being easier to synthesize. nih.gov For example, analogues have been synthesized where the central tetrahydrofuran unit is replaced by other moieties, such as a 1,2-disubstituted ethylene (B1197577) glycol core or a tetrahydrothiophene-3,4-diol core. nih.gov The synthesis of these analogues is often convergent. For instance, a representative pathway for an analogue with a 1,2-disubstituted ethylene glycol core started with the O-alkylation of a diol, followed by the introduction of a γ-lactone moiety via an epoxide opening reaction with an acetylide. nih.gov

Other modifications have included altering the lipophilic side chains or introducing different functional groups, like a catechol moiety, which in some cases led to increased cytotoxicity compared to ethylene glycol derivatives. nih.gov These synthetic efforts have shown that while many simplified analogues exhibit lower cytotoxic activity than natural acetogenins like bullatacin, certain modifications can lead to interesting biological effects, such as altering the cell cycle at specific phases. nih.gov The synthesis of derivatives of related acetogenins, such as (-)-muricatacin, has also been a focus of research. tci-thaijo.org

Structural Elucidation and Stereochemical Determination of Corossolone

Application of Advanced Spectroscopic Techniques

The initial determination of the planar structure of corossolone was accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. cdnsciencepub.comresearchgate.net Each technique provided critical pieces of information that, when combined, revealed the molecular framework of the compound.

NMR spectroscopy was fundamental in piecing together the carbon skeleton and identifying the placement of functional groups on this compound. Both ¹H and ¹³C NMR spectra were employed to map the complex structure. thieme-connect.com

¹H NMR spectroscopy provided information about the chemical environment of protons within the molecule. Key signals helped to identify the characteristic α,β-unsaturated γ-lactone, the protons on the tetrahydrofuran (B95107) ring, the oxymethine protons of the alcohol groups, and the long aliphatic chain. core.ac.uk Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), were crucial for establishing proton-proton coupling networks, allowing researchers to trace the connectivity of adjacent carbon atoms. thieme-connect.com

¹³C NMR spectroscopy complemented the proton data by identifying the chemical shifts of all carbon atoms in the molecule. This included the distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the lactone, carbons of the double bond, carbons attached to oxygen in the THF ring and hydroxyl groups, and the numerous methylene (B1212753) carbons of the alkyl chain. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Key Functional Groups in Acetogenins (B1209576) like this compound Note: Data is representative of the acetogenin (B2873293) class, as specific spectral data for this compound is dispersed across primary literature. Chemical shifts (δ) are in ppm.

| Functional Group | Proton (¹H) Signal | Carbon (¹³C) Signal |

|---|---|---|

| α,β-Unsaturated γ-lactone (H-35, C-1, C-2, C-3, C-35) | δ ~7.0 (H-35), δ ~5.0 (H-36) | δ ~174 (C-1), δ ~131 (C-2), δ ~148 (C-3), δ ~77 (C-35) |

| Ketone (C=O) | N/A (protons on adjacent carbons shifted downfield, δ ~2.2-2.6) | δ ~210 |

| THF ring protons/carbons | δ ~3.4-4.0 | δ ~70-85 |

| Secondary Alcohols (CH-OH) | δ ~3.4-3.8 | δ ~70-74 |

| Alkyl Chain (CH₂)n | δ ~1.2-1.6 | δ ~25-35 |

| Terminal Methyl (CH₃) | δ ~0.9 (triplet) | δ ~14 |

Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS) established the molecular formula as C₃₅H₆₂O₆, corresponding to a molecular weight of 578.87 g/mol . acs.org

Furthermore, the fragmentation pattern observed in the mass spectrum provided key structural information. wikipedia.org The dissociation of the molecular ion into smaller fragments helped to locate the position of the tetrahydrofuran ring and other functional groups along the long alkyl chain. researchgate.netlibretexts.org The analysis of these fragmentation patterns is a cornerstone in the structural elucidation of long-chain fatty acid derivatives like acetogenins. nih.gov

Infrared (IR) spectroscopy was used to confirm the presence of key functional groups within the this compound molecule. libretexts.org The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different types of chemical bonds. frontiersin.orgresearchgate.net For this compound, characteristic absorption bands would confirm the presence of hydroxyl (O-H), carbonyl (C=O), and C-O bonds. frontiersin.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3200–3600 (Broad) |

| Aliphatic C-H | Stretching | ~2850–2960 |

| Ketone (C=O) | Stretching | ~1715 |

| α,β-Unsaturated Ester (C=O) | Stretching | ~1730-1750 |

| Alkene (C=C) | Stretching | ~1640 |

| Ether (C-O-C) | Stretching | ~1050-1150 |

Chemical Derivatization and Correlation Studies

Chemical reactions played a vital role in confirming the structural assignments and correlating this compound with other known acetogenins. A key experiment was the reduction of this compound with sodium borohydride (B1222165) (NaBH₄). researchgate.netcdnsciencepub.comresearchgate.net This reaction selectively reduces the ketone functional group at the C-10 position to a secondary alcohol, yielding its sister compound, corossolin. cdnsciencepub.com This chemical correlation firmly established the structural relationship between the two compounds, confirming that this compound is the 10-keto derivative of corossolin. researchgate.net

Determination of Absolute Stereochemistry

Determining the absolute configuration of the multiple stereogenic centers in this compound was a significant challenge that could not be resolved by spectroscopy alone. This required advanced NMR techniques, the application of empirical rules, and comparison with synthetic standards. nih.govmdpi.comnih.gov

The absolute stereochemistry of the carbinol centers (carbons bearing hydroxyl groups) is often determined using Mosher's method. tandfonline.comresearchgate.nettandfonline.com This involves forming diastereomeric esters (Mosher esters) by reacting the alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.netusm.edu Analysis of the ¹H NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration (R or S) at the carbinol center. researchgate.net For acetogenins, this method has been successfully applied to determine the stereochemistry of hydroxyl groups, including those flanking the THF ring and those further down the alkyl chain. tandfonline.comnih.gov

It is widely accepted that natural annonaceous acetogenins possess an (S) configuration at the C-36 stereocenter of the butenolide ring. mdpi.com The stereochemistry of the remaining centers in this compound has been inferred through extensive studies on closely related acetogenins and confirmed through total synthesis efforts aimed at producing specific stereoisomers for comparison with the natural product. nih.govbeilstein-journals.org Total synthesis provides the ultimate proof of structure and stereochemistry by building the molecule from the ground up with a defined three-dimensional arrangement. researchgate.netresearchgate.net

Biosynthetic Pathways of Corossolone

Polyketide Pathway Involvement in Annonaceous Acetogenin (B2873293) Biosynthesis

The biosynthesis of Annonaceous acetogenins (B1209576), including Corossolone, is widely believed to begin with the polyketide pathway. researchgate.netd-nb.info This pathway is an adaptation of fatty acid biosynthesis. rsc.org The process starts with long-chain fatty acids, typically C32 or C34, which are derived from the polyketide pathway. nih.govsysrevpharm.org These fatty acid chains are then combined with a 2-propanol unit, which ultimately forms the characteristic terminal α,β-unsaturated γ-lactone ring found in most acetogenins. core.ac.uksysrevpharm.org

The polyketide synthase (PKS) machinery is thought to assemble the carbon backbone. This process involves the sequential condensation of an acetate (B1210297) 'starter unit' with multiple malonate 'extender units'. rsc.org The presence of various functional groups, such as hydroxyls and ketones, along the aliphatic chain of acetogenins is a hallmark of polyketide-derived natural products. researchgate.netrsc.org The placement of double bonds along the hydrocarbon chain in certain acetogenins strongly supports this proposed biogenetic origin. sysrevpharm.org Essentially all Annonaceous acetogenins are thought to derive from either C35 or C37 very long-chain fatty acids (VLCFAs). rsc.org

Proposed Enzymatic Mechanisms for Tetrahydrofuran (B95107) Ring Formation

A defining structural feature of this compound and other acetogenins is the presence of one or more tetrahydrofuran (THF) rings along the hydrocarbon chain. foodb.carsc.org The formation of these rings is a critical step in the biosynthetic pathway. The prevailing hypothesis suggests that the THF rings are formed from a polyene precursor, a long-chain fatty acid with multiple double bonds. nih.gov

The proposed mechanism involves a series of enzymatic steps:

Epoxidation: The double bonds on the polyene chain undergo enzymatic epoxidation to form polyepoxide intermediates. rsc.orgnih.gov

Cyclization Cascade: Following epoxidation, a cascade of ring-opening and closing reactions is initiated. This cyclization can be triggered by the attack of a hydroxyl group or water. rsc.orgresearchgate.net The regioselectivity and stereoselectivity of this cascade determine the number, location, and stereochemistry of the resulting THF rings. core.ac.ukresearchgate.net

Depending on the specific acetogenin, this cyclization can proceed from different ends of the polyepoxide chain, leading to a wide variety of THF ring arrangements (e.g., adjacent, non-adjacent). core.ac.uk For mono-THF acetogenins like this compound, a diepoxide intermediate is considered a likely precursor. rsc.org The process is thought to be catalyzed by epoxide hydrolases and other specific cyclization enzymes that guide the formation of the thermodynamically favored five-membered THF rings over other potential ether rings. researchgate.netacs.org

Hypothetical Biosynthetic Routes to this compound

While the precise biosynthetic pathway to this compound has not been experimentally proven, hypothetical routes have been proposed based on the general understanding of acetogenin biosynthesis and the structures of related isolated compounds.

It is hypothesized that a linear C35 polyunsaturated fatty acid is the initial substrate. This precursor undergoes a series of enzymatic reactions as outlined below:

| Hypothetical Step | Description | Intermediate/Precursor |

| 1. Polyketide Synthesis | Formation of a C35 very long-chain fatty acid (VLCFA) with specific double bond positioning. | Linear polyene fatty acid |

| 2. Lactone Formation | The carboxylic acid terminus is combined with a propan-2-ol unit to form the γ-lactone ring. core.ac.uk | Polyene with terminal γ-lactone |

| 3. Selective Epoxidation | Specific double bonds on the hydrocarbon chain are epoxidized. For this compound, this would likely create a diepoxide at the correct positions to form the single THF ring. | Polyepoxide γ-lactone |

| 4. Hydroxylation & Cyclization | Introduction of hydroxyl groups and subsequent enzymatic cyclization of the diepoxide forms the mono-THF ring with its flanking hydroxyls. | Dihydroxylated mono-THF acetogenin (e.g., Corossolin) |

| 5. Oxidation | A final oxidation step at a specific carbon (C-10) on the aliphatic chain would convert a hydroxyl group into the ketone group characteristic of this compound. researchgate.netcdnsciencepub.com | This compound |

The isolation of other acetogenins that are structurally similar to this compound lends support to this hypothetical pathway. For instance, Corossolin , which shares the same core structure but has a hydroxyl group where this compound has a ketone, is considered a likely immediate precursor. core.ac.ukresearchgate.net The chemical reduction of this compound yields Corossolin, establishing a direct chemical correlation and suggesting a plausible biosynthetic relationship. researchgate.netcdnsciencepub.com Furthermore, the compound corepoxylone has been identified as a possible precursor in the biomimetic synthesis of this compound, hinting at its potential role as an intermediate in the natural biosynthetic pathway. cdnsciencepub.com

Preclinical Biological Activities and Molecular Mechanisms of Corossolone

Investigations on In Vitro Cellular Models

The preclinical assessment of Corossolone's anticancer potential has primarily involved in vitro studies using a variety of human cancer cell lines. These cellular models allow for a detailed examination of the compound's direct effects on cancer cells.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic activity against various cancer cell lines. Annonaceous acetogenins (B1209576), the class of compounds to which this compound belongs, have shown potent and selective cytotoxicity. ijsciences.com Their cytotoxic effects are significant, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often falling in the microgram per milliliter to nanomolar range, indicating high potency. ijsciences.com

For instance, early studies on acetogenins revealed their toxicity against KB cancer cells. While specific and comprehensive data tables for this compound are still emerging in the scientific literature, the general trend for this class of compounds suggests a broad spectrum of activity against different tumor types. The cytotoxicity of acetogenins is a crucial initial finding that has prompted further investigation into their anticancer mechanisms.

Below is an interactive data table summarizing the cytotoxic activity of various Annonaceous Acetogenins against different human cancer cell lines, providing a comparative context for the potential efficacy of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| Squamocin | U-937 | Histiocytic Lymphoma | 3.9 ± 1.1 |

| Cherimolin-1 | U-937 | Histiocytic Lymphoma | 3.8 ± 1.1 |

| Annonacin (B1665508) | U-937 | Histiocytic Lymphoma | 3.5 ± 1.1 |

| Annonacin | THP-1 | Acute Monocytic Leukemia | 3.7 ± 1.1 |

Note: This table represents data for related acetogenins and is intended to be illustrative of the potential cytotoxic potency of this compound. Specific IC50 values for this compound against a wide range of cell lines are a subject of ongoing research.

Modulation of Cellular Proliferation

Beyond its cytotoxic effects, which measure cell death, this compound is also investigated for its ability to modulate cellular proliferation, the process of cell growth and division. Uncontrolled proliferation is a hallmark of cancer. Research on annonaceous acetogenins suggests that these compounds can significantly inhibit the proliferation of cancer cells. nih.gov This antiproliferative activity is a key aspect of their potential as anticancer agents. The mechanism behind this modulation often involves the disruption of cellular processes essential for cell growth, leading to a halt in the cancer cell population's expansion.

Induction of Programmed Cell Death (Apoptosis)

A critical mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. This is a natural and orderly process of cell suicide that is often dysregulated in cancer, allowing tumor cells to survive and proliferate. Annonaceous acetogenins have been shown to be potent inducers of apoptosis in cancer cells. nih.gov

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Research on acetogenins suggests that they can trigger apoptosis through the intrinsic pathway, which is linked to their effects on mitochondria. nih.gov For example, the acetogenin (B2873293) annonacin has been shown to induce the expression of the pro-apoptotic protein Bax and enhance the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. cgu.edu.tw Another acetogenin mimic, AA005, has been found to induce a form of cell death dependent on the apoptosis-inducing factor (AIF), which also points to a mitochondrial-mediated mechanism. nih.gov

Cell Cycle Perturbation Analysis (e.g., G0/G1 Phase Arrest)

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. A number of anticancer agents work by causing cell cycle arrest at specific checkpoints, preventing the cell from progressing through the division process and often leading to apoptosis.

Studies on annonaceous acetogenins have demonstrated their ability to perturb the cell cycle. nih.gov Specifically, some acetogenins have been found to cause an arrest of cancer cells in the G0/G1 phase of the cell cycle. cgu.edu.twijper.org This arrest at the G1 checkpoint prevents the cells from entering the S phase, where DNA replication occurs, thus halting their proliferation. For instance, the acetogenin annonacin has been shown to arrest T24 bladder cancer cells at the G1 phase. cgu.edu.tw This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Molecular Mechanisms of Action

Understanding the precise molecular targets of a compound is crucial for its development as a therapeutic agent. For this compound and other annonaceous acetogenins, a primary and well-documented mechanism of action is the inhibition of a key component of the mitochondrial respiratory chain.

Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase) Inhibition

A significant body of evidence points to the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) as a primary molecular mechanism for the biological activities of annonaceous acetogenins. nih.govijper.org Mitochondrial Complex I is the first and largest enzyme in the electron transport chain, a series of protein complexes in the inner mitochondrial membrane that are essential for cellular respiration and ATP production.

By inhibiting Complex I, acetogenins disrupt the transfer of electrons from NADH to ubiquinone, which is a critical step in the electron transport chain. ijper.org This disruption has several downstream consequences for the cancer cell:

Decreased ATP Production: The primary function of the electron transport chain is to generate a proton gradient that drives the synthesis of ATP, the main energy currency of the cell. Inhibition of Complex I severely impairs this process, leading to a depletion of ATP. Cancer cells, with their high metabolic rate and rapid proliferation, are particularly vulnerable to energy deprivation, which can trigger cell death. ijper.org

Induction of Oxidative Stress: The blockage of the electron transport chain can lead to the leakage of electrons and the subsequent production of reactive oxygen species (ROS). While some level of ROS is normal, excessive ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress that can induce apoptosis.

The potent and specific inhibition of mitochondrial Complex I by annonaceous acetogenins like this compound is considered a key factor in their cytotoxic and pro-apoptotic effects on cancer cells. nih.gov

Activation of Pro-Apoptotic Pathways (e.g., Bax, Caspase-3)

Annonaceous acetogenins, the class of compounds to which this compound belongs, are known to induce apoptosis, or programmed cell death, in cancer cells. ijper.org This process is critical for eliminating malignant cells from the body. ijper.org The mechanism often involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.

Research on related acetogenins provides insight into this pathway. For instance, the acetogenin annonacin has been shown to cause cytotoxicity through a pathway related to Bax, a pro-apoptotic protein, and caspase-3, an executioner caspase. researchgate.netug.edu.gh Upregulation of the Bax gene and downregulation of the anti-apoptotic Bcl-2 gene are key events that lead to the initiation of the apoptotic cascade. researchgate.netug.edu.gh Extracts from Annona muricata, which contain this compound, have been observed to up-regulate the pro-apoptotic Bax protein while down-regulating the anti-apoptotic Bcl-2 protein. sciepub.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase cascades. sciepub.com

Furthermore, in silico molecular docking studies have been conducted to evaluate the interaction between various acetogenins, including cis-corossolone, and the effector caspase-3 enzyme, which plays a pivotal role in the execution phase of apoptosis. nih.gov These findings suggest that a likely mechanism of action for this compound involves the activation of intrinsic apoptotic pathways.

DNA Topoisomerase I Toxin Activity

Certain acetogenins from the Annonaceae family have been identified as DNA topoisomerase I poisons. researchgate.netug.edu.ghug.edu.gh DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. ukaazpublications.com Topoisomerase I creates transient single-strand breaks in the DNA to relieve torsional stress. ukaazpublications.com

Compounds that act as topoisomerase I toxins interfere with this process. They stabilize the complex formed between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strand. ijper.org This leads to an accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. ijper.org This mechanism of action is a key feature of the anticancer activity attributed to the broader class of annonaceous acetogenins. ijper.org

Inhibition of Multidrug Resistance Mechanisms in Preclinical Models

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of anticancer drugs. oup.com A primary mechanism for MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. sciepub.com

Acetogenins have shown potential in overcoming MDR. The acetogenin bullatacin, for example, demonstrated cytotoxicity against the multidrug-resistant breast cancer cell line MCF-7/ADR by depleting cellular ATP levels. oup.com Since P-glycoprotein is an ATP-dependent transporter, this reduction in ATP can inhibit its function. sciepub.comoup.com Extracts from Annona muricata have been reported to cause the downregulation of the P-glycoprotein pump through this ATP depletion mechanism. sciepub.com While direct studies on this compound are limited, its structural similarity to other acetogenins suggests it may share the ability to counteract P-glycoprotein-mediated multidrug resistance. acs.org

Preclinical In Vivo Efficacy Studies in Non-Human Models

Activity in Xenograft Models (e.g., Mouse Models)

While direct in vivo studies using isolated this compound in xenograft models were not found, extensive research on extracts from Annona muricata (graviola), which contains this compound, has demonstrated significant antitumor activity in non-human models. semanticscholar.orgnih.gov Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in preclinical drug development to evaluate efficacy. nih.gov

In one study, graviola extract was shown to inhibit the growth of breast cancer cells in a xenograft mouse model. sciepub.com Another study focusing on pancreatic cancer found that administration of graviola extract to mice with orthotopic tumor xenografts resulted in decreased tumor growth. nih.gov The effects observed in these in vivo studies included reduced tumor size and the inhibition of key proteins involved in cell survival and proliferation, such as ER-cyclin D1 and Bcl-2. sciepub.com Furthermore, research on another specific acetogenin, squamostatin A, demonstrated that it significantly retarded tumor growth in a nasopharyngeal carcinoma xenograft mouse model. researchgate.net These findings collectively support the in vivo anticancer potential of the acetogenin class of compounds found in Annona muricata.

Other Biological Activities in Preclinical Contexts

Leishmanicidal Activity and Associated Mechanisms

This compound has demonstrated notable activity against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govnih.gov In vitro studies have confirmed its efficacy against various species of the parasite.

This compound, isolated from Annona muricata, showed moderate leishmanicidal activity against the promastigote forms of Leishmania donovani, Leishmania major, and Leishmania mexicana. nih.govnih.gov The compound exhibited similar levels of inhibition across the three tested species. nih.gov Further studies have quantified this activity, providing specific EC50 and IC50 values which represent the concentration required to inhibit 50% of the parasite population. nih.gov

| Compound | Leishmania Species | Form | Activity Metric | Value | Reference |

| This compound | L. donovani | Promastigote | EC50 | 18.73 µg/mL | nih.govnih.gov |

| This compound | L. major | Promastigote | EC50 | 17.65 µg/mL | nih.govnih.gov |

| This compound | L. mexicana | Promastigote | EC50 | 16.14 µg/mL | nih.govnih.gov |

The precise mechanism of leishmanicidal action for this compound is not fully elucidated. However, the mechanisms of other natural antiprotozoal compounds involve inducing apoptosis-like cell death in the parasite, which can include mitochondrial depolarization and the generation of reactive oxygen species (ROS). frontiersin.orgmdpi.com Another potential mechanism, observed in some antimonial drugs used to treat leishmaniasis, is the inhibition of the parasite's DNA topoisomerase I enzyme. ukaazpublications.com Given that acetogenins are known topoisomerase I poisons in cancer cells, it is plausible that a similar mechanism could contribute to their leishmanicidal effects.

Derivatives and Analogues of Corossolone: Synthesis and Biological Evaluation

Design Principles for Novel Corossolone Analogues

The design of novel this compound analogues is guided by several key principles aimed at simplifying the complex natural product structure while retaining or enhancing its biological activity. A primary strategy involves the simplification of the core structure. For instance, the tetrahydrofuran (B95107) (THF) ring, a characteristic feature of many acetogenins (B1209576), has been a major focus. Researchers have designed analogues where the THF moiety is replaced by simpler polyether structures, such as diethylene glycol. mdpi.comnih.gov This approach is based on the hypothesis that the ionophoric ability of the THF ring is crucial for its biological activity, and that this property can be mimicked by simpler ether linkages. mdpi.comnih.gov

Another design principle is the modification of the α,β-unsaturated γ-lactone ring. This moiety is widely considered essential for the cytotoxic activity of acetogenins. mdpi.com Analogue design often involves retaining this key functional group while altering other parts of the molecule. mdpi.comresearchgate.net Furthermore, structure simplification with the conservation of essential functionalities is a guiding principle. researchgate.net This involves identifying the minimal structural requirements for biological activity and designing more synthetically accessible analogues that incorporate these features.

Synthetic Strategies for Analogue Library Development

The development of libraries of this compound analogues relies on convergent and modular synthetic strategies. A common approach involves the synthesis of key fragments that are then coupled together to create the final analogue.

One prominent strategy is the use of a convergent approach where different parts of the molecule are synthesized separately and then combined. For example, a polyether fragment can be synthesized and then coupled with a fragment containing the γ-lactone moiety. mdpi.comnih.gov This allows for the rapid generation of a diverse range of analogues by varying the individual fragments.

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the modular assembly of acetogenin (B2873293) mimetics. researchgate.net This approach allows for the efficient and reliable linkage of different molecular fragments, facilitating the creation of analogue libraries with diverse functionalities. For instance, aromatic moieties have been incorporated into acetogenin scaffolds using this method. researchgate.net

Other synthetic strategies include the use of solid-phase synthesis, which can streamline the process of creating a library of related compounds. The synthesis often starts from readily available chiral precursors, such as L- and D-glyceraldehyde acetonide and L-lactic acid, to control the stereochemistry of the final products. researchgate.net

Comparative Biological Activity Assessment of Derivatives

The biological activity of newly synthesized this compound derivatives is typically assessed through a variety of in vitro assays, primarily focused on their cytotoxic effects against cancer cell lines.

A standard method for evaluating cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and thus their viability. mdpi.com Analogues are often tested against a panel of human cancer cell lines, such as HL-60 (promyelocytic leukemia), K562 (chronic myelogenous leukemia), HCT-8 and HT-29 (colon cancer), and L1210 (leukemia). mdpi.com The results are often reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Comparative studies have revealed important structure-activity relationships (SAR). For example, simplified acetogenins have generally shown less cytotoxic activity than natural acetogenins like annonacin (B1665508) and bullatacin. mdpi.com However, certain modifications have led to promising results. For instance, the introduction of a (4R)-hydroxyl group into a polyether analogue was found to increase its potency significantly. mdpi.com

The following table summarizes the cytotoxic activity of some this compound analogues against various cancer cell lines:

| Compound | Cell Line | Concentration (μM) | Inhibition (%) |

| Analogue 16 | HL-60 | 100 | 100 |

| Analogue 16 | HL-60 | 10 | 50 |

| Analogue 16 | K562 | 100 | 31 |

| Analogue 16 | K562 | 10 | 18 |

| Analogue 17 | HL-60 | 100 | 100 |

| Analogue 17 | HL-60 | 10 | 65 |

| Analogue 17 | K562 | 100 | 55 |

| Analogue 17 | K562 | 10 | 25 |

| This compound | HL-60 | 100 | 68 |

| This compound | HL-60 | 10 | 29 |

| This compound | K562 | 100 | 53 |

| This compound | K562 | 10 | 16 |

Data sourced from a study by T. Yamauchi et al. mdpi.com

Structure-Based Drug Design Initiatives for this compound Scaffolds

Structure-based drug design (SBDD) is an increasingly important approach in the development of novel drugs, and it holds significant promise for the optimization of this compound-based compounds. biosolveit.deprismbiolab.comsaromics.com This strategy relies on the three-dimensional structural information of the biological target to design molecules that can bind with high affinity and selectivity.

"Scaffold hopping" is a common strategy in SBDD where the core scaffold of a known active compound is replaced with a different, often structurally unrelated, scaffold while maintaining the essential pharmacophoric features. biosolveit.de This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For this compound, this could involve replacing the THF ring with other cyclic or acyclic ether-containing structures.

Computational methods, such as molecular docking and molecular dynamics simulations, are integral to SBDD. saromics.com These techniques can be used to predict how different this compound analogues will bind to their biological target, which is believed to be Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. mdpi.com By understanding these interactions at a molecular level, researchers can rationally design new analogues with improved binding characteristics.

The development of scaffold-based compound libraries is a practical application of SBDD principles. lifechemicals.com By systematically modifying the this compound scaffold and its substituents, it is possible to generate a focused library of compounds for biological screening. This approach, combined with computational modeling, can accelerate the discovery of new and more effective this compound-based drug candidates.

Analytical Methodologies for Corossolone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. ijpsjournal.com For a compound like Corossolone, which is typically found within a complex matrix of other plant metabolites, chromatography is the primary step for isolation and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile compounds like this compound from intricate mixtures. chromtech.comopenaccessjournals.com Its high resolution and sensitivity make it ideal for analyzing acetogenins (B1209576) in plant extracts. oatext.comfrontiersin.org

Research Findings: In the analysis of Annona muricata extracts, reverse-phase HPLC (RP-HPLC) is the most common modality. This approach uses a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The separation principle hinges on the hydrophobic interactions between the analytes and the stationary phase.

Researchers often employ a gradient elution method, where the composition of the mobile phase is changed over time to achieve effective separation of multiple acetogenins, including this compound. A common mobile phase system consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization for subsequent mass spectrometry detection. researchgate.net Detection is frequently carried out using a UV detector, as the α,β-unsaturated γ-lactone ring in this compound exhibits UV absorbance, or more advanced detectors like mass spectrometers (LC-MS). oup.cominfitek.com HPLC has been successfully used not only for the analysis of this compound but also for the quantification of other related acetogenins in commercial herbal products, highlighting issues in product quality and consistency. oup.comresearchgate.net

| Parameter | Description | Common Application/Value |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reverse-Phase C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Acetonitrile/Methanol and Water |

| Detector | The component that measures the analyte as it elutes. | UV-Vis Detector or Mass Spectrometer (MS) |

| Flow Rate | The speed at which the mobile phase is pumped. | 0.5 - 1.5 mL/min |

| Column Temperature | Maintained to ensure reproducible retention times. | 25-40 °C oatext.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.com The sample is vaporized and transported through a column by an inert carrier gas (mobile phase). thermofisher.com Separation is based on the compound's boiling point and polarity. thermofisher.com

Research Findings: Direct analysis of this compound by Gas Chromatography is generally not feasible. As a large, high-molecular-weight polyketide, this compound is non-volatile and thermally labile, meaning it would likely decompose at the high temperatures required for vaporization in a standard GC inlet. sigmaaldrich.comthermofisher.com While GC-MS has been used to analyze chemical profiles of Annona muricata, these studies typically focus on volatile components like essential oils or smaller molecules present in the leaves and fruit, not the large acetogenins. researchgate.netscribd.comdntb.gov.ua

For non-volatile compounds to be analyzed by GC, a chemical derivatization step is required to convert them into more volatile and thermally stable analogues. However, the complex structure of this compound with multiple hydroxyl groups would necessitate a complicated derivatization process, making HPLC a more direct and widely preferred method for its analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. wikipedia.org It is performed on a plate coated with a thin layer of an adsorbent material (stationary phase), such as silica gel. wikipedia.orgyoutube.com A solvent (mobile phase) moves up the plate by capillary action, separating the components of a sample based on their differential affinity for the stationary and mobile phases. wikipedia.org

Research Findings: In this compound research, TLC is primarily used as a preliminary analytical tool. It is invaluable for monitoring the progress of extractions and for tracking the separation of compounds during more complex purification techniques like column chromatography. nih.govnih.gov Researchers can apply different fractions from a column onto a TLC plate to quickly identify which ones contain the compounds of interest. nih.gov

For the separation of acetogenins, silica gel 60 F254 plates are commonly used. nih.gov After developing the plate with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol), the separated spots can be visualized. oup.com Since many acetogenins are not colored, visualization is often achieved by viewing the plate under UV light (at 254 nm), where UV-active compounds appear as dark spots, or by spraying the plate with a chemical stain (e.g., vanillin-sulfuric acid reagent followed by heating) that reacts with the compounds to produce colored spots. wikipedia.orgnih.gov

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates nih.gov |

| Mobile Phase | Mixtures of non-polar and polar solvents (e.g., Dichloromethane:Methanol) oup.com |

| Visualization | UV light (254 nm) or chemical staining reagents (e.g., Vanillin-sulfuric acid) nih.gov |

Spectroscopic Techniques for Identification and Characterization

While chromatography separates this compound, spectroscopy is essential for its definitive identification and detailed structural characterization. unina.it These techniques measure the interaction of molecules with electromagnetic radiation to provide information about their structure and composition.

Advanced NMR Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. spectroscopyonline.com It exploits the magnetic properties of atomic nuclei to provide detailed information about the number, type, and connectivity of atoms in a molecule. spectroscopyonline.comnih.gov

Research Findings: For a complex molecule like this compound, standard one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but it is insufficient for a complete structural assignment due to signal overlap and complex splitting patterns. oatext.com Therefore, researchers rely heavily on advanced two-dimensional (2D) NMR techniques. researchgate.netproquest.com These experiments provide correlation data between different nuclei, allowing for the unambiguous assembly of the molecular structure. libretexts.org

Key 2D NMR experiments used in this compound research include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), helping to assign specific protons to their corresponding carbons. researchgate.net

Through the combined interpretation of these spectra, scientists were able to determine the precise stereochemistry and connectivity of the various functional groups in this compound, including its tetrahydrofuran (B95107) ring, hydroxyl groups, and the α,β-unsaturated γ-lactone. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant that measures this ratio with extremely high accuracy. measurlabs.cominnovareacademics.in This precision allows for the determination of a molecule's elemental composition from its exact mass. chromatographyonline.com

Research Findings: HRMS is indispensable in the study of natural products like this compound. phcogj.com When a new compound is isolated, HRMS provides one of the first and most critical pieces of structural information: its molecular formula. By measuring the mass with an accuracy of a few parts per million (ppm), it is possible to distinguish between different chemical formulas that have the same nominal mass. chromatographyonline.comsemanticscholar.org

For this compound, techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, often forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. researchgate.netphcogj.com The resulting high-resolution mass spectrum allows for the calculation of a unique elemental composition (e.g., C₃₅H₆₄O₇), which was a crucial step in its initial identification. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments can be used to fragment the molecule and analyze the resulting pieces, providing further structural clues that complement NMR data. researchgate.net

| HRMS Capability | Application in this compound Research |

|---|---|

| High Mass Accuracy (<5 ppm) | Determination of the unambiguous elemental composition (molecular formula). chromatographyonline.comsemanticscholar.org |

| High Resolving Power | Separation of this compound ions from other isobaric (same nominal mass) compounds in a complex sample. chromatographyonline.com |

| Tandem MS (MS/MS) | Structural fragmentation analysis to confirm the connectivity of functional groups. researchgate.net |

Quality Control and Standardization of this compound-Containing Extracts in Research

The scientific investigation of bioactive compounds derived from natural sources, such as this compound from Annona muricata, hinges on the quality and consistency of the plant extracts used. The concentration of key phytochemicals, including acetogenins like this compound, can vary significantly due to factors such as geographical origin, harvesting time, and processing methods. nih.govdergipark.org.tr This inherent variability poses a significant challenge to the reproducibility and reliability of research findings. Therefore, rigorous quality control and standardization of this compound-containing extracts are imperative to ensure that the observed biological effects are attributable to a known and consistent composition of the extract. researchgate.net

Standardization involves the development and implementation of analytical procedures to identify and quantify the active or marker compounds in an extract. For A. muricata extracts, research has often focused on the broader class of annonaceous acetogenins, which are considered the major bioactive constituents. researchgate.net However, for robust scientific studies, focusing on specific, highly active compounds like this compound is crucial. pharmatutor.orgmdpi.com Establishing standardized analytical methods allows for the adjustment of the extract to a defined concentration of this compound, ensuring dose-consistency in preclinical experiments. This process is fundamental for correlating specific biological activities with the compound and is a prerequisite for generating the reliable data necessary for further research and development. researchgate.neteurachem.org

Validation of Analytical Methods

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose. europa.eu For the quantitative analysis of this compound in research extracts, this means ensuring the chosen method is accurate, precise, and reliable. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for validating analytical methods, which involves evaluating several key performance characteristics. europa.eulabmanager.com While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles are well-established and have been applied to similar compounds, such as other acetogenins and natural triterpenoids. researchgate.netmdpi.comnih.gov

The validation process confirms that the analytical method, often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), can unequivocally measure this compound in a complex matrix like a plant extract. adryan.comoatext.com Each validation parameter provides a different measure of the method's performance, and together they build confidence in the results generated.

Specificity/Selectivity Specificity is the ability of the method to assess the analyte, in this case, this compound, in the presence of other components that may be expected to be present, such as other acetogenins (e.g., annonacin (B1665508), cis-corossolone), flavonoids, and alkaloids found in A. muricata extracts. nih.goveuropa.eu In HPLC-UV methods, this is often demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound standard, and the extract itself to ensure that the peak corresponding to this compound is well-resolved from other peaks and free from interference. mdpi.com The use of a photodiode array (PDA) detector can further support specificity by confirming the spectral purity of the analyte peak. For LC-MS/MS, specificity is achieved with higher certainty by monitoring unique precursor-to-product ion transitions for this compound, which provides a highly selective detection method. nih.gov

Linearity and Range Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is determined by analyzing a series of standard solutions of this compound at different known concentrations. The results are plotted as signal (e.g., peak area) versus concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. eurachem.org The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable linearity, accuracy, and precision. europa.eu

Accuracy Accuracy measures the closeness of the test results obtained by the method to the true value. labmanager.com It is typically assessed through recovery studies. A known amount of pure this compound standard is added (spiked) into a sample matrix at different concentration levels (e.g., low, medium, and high). The samples are then analyzed, and the amount of this compound recovered is calculated as a percentage of the amount added. eurachem.org Good accuracy is generally reflected by recovery values within a range of 95% to 105%, although wider ranges may be acceptable depending on the analytical context. researchgate.net

Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. europa.eu It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument.

Intermediate Precision (Inter-day precision): This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV) of the measurements. For quantitative analysis of phytochemicals, an RSD of less than 5% is often considered acceptable. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These limits are crucial for analyzing extracts where this compound may be present at very low concentrations. They are often determined based on the signal-to-noise ratio of the analytical instrument's response, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ. mdpi.comnih.gov

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include minor changes in the mobile phase composition, pH, flow rate, or column temperature. The stability of the analytical results under these varied conditions demonstrates the method's robustness. researchgate.net

The table below illustrates the typical parameters and acceptance criteria for the validation of an HPLC-UV method for this compound quantification, based on established guidelines and data from similar validated methods for other natural products.

Table 1: Representative Validation Parameters for a Hypothetical HPLC Method for this compound

| Parameter | Method | Acceptance Criteria | Representative Finding |

|---|---|---|---|

| Specificity | Comparison of chromatograms of blank, standard, and extract. | No interfering peaks at the retention time of this compound. Peak purity index >0.995. | Method is selective for this compound. |

| Linearity | Analysis of 5-7 concentrations of this compound standard. | Correlation coefficient (r²) ≥ 0.998. | r² = 0.9991 |

| Range | Verified by linearity, accuracy, and precision data. | 1.0 - 100 µg/mL | 1.0 - 100 µg/mL |

| Accuracy | Recovery study at 3 concentration levels (80%, 100%, 120% of expected concentration). | Mean recovery between 95.0% - 105.0%. | 98.5% - 102.3% |

| Precision (Repeatability) | 6 replicate injections of a single sample. | RSD ≤ 2.0%. | RSD = 1.3% |

| Precision (Intermediate) | Analysis on 3 different days. | RSD ≤ 3.0%. | RSD = 2.5% |

| LOD | Based on signal-to-noise ratio (S/N=3). | Reportable value. | 0.3 µg/mL |

| LOQ | Based on signal-to-noise ratio (S/N=10). | Reportable value. | 1.0 µg/mL |

| Robustness | Deliberate variation of flow rate (±0.1 mL/min) and mobile phase composition (±2%). | RSD of results ≤ 5.0%. | Method is robust. |

This table is for illustrative purposes and shows typical expected outcomes for a method validation study. The values are based on similar analyses reported in the literature for other phytochemicals. researchgate.netmdpi.com

Future Research Perspectives on Corossolone

Elucidation of Remaining Stereochemical Ambiguities

The initial structural elucidation of Corossolone was achieved through spectral data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com A chemical correlation with its reduction product, Corossolin, further substantiated its planar structure and the relative stereochemistry of some of its chiral centers. mdpi.com However, like many complex natural products, subtle stereochemical details may remain unresolved or warrant further confirmation using advanced techniques.

Future research should focus on unequivocally determining the absolute configuration of all stereocenters within the this compound molecule. While methods like the Mosher ester analysis have been successfully applied to other mono-tetrahydrofuran acetogenins (B1209576) to determine absolute stereochemistries, a comprehensive application of such techniques to this compound is a critical next step. nih.gov

Advanced NMR techniques, such as detailed Nuclear Overhauser Effect (NOE) studies and the measurement of residual dipolar couplings, can provide more precise information about the three-dimensional structure of this compound in solution. ipb.ptdiva-portal.org Furthermore, the total synthesis of all possible stereoisomers of this compound and a comparison of their spectroscopic data with that of the natural product would provide definitive proof of its absolute stereochemistry.

Table 1: Advanced Spectroscopic and Chiroptical Techniques for Stereochemical Elucidation

| Technique | Information Provided | Relevance to this compound |

| Mosher Ester Analysis | Determination of absolute configuration of secondary alcohols. | Can be applied to the hydroxyl groups in this compound to determine their stereochemistry. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides information about through-space proximity of protons, aiding in the determination of relative stereochemistry and conformation. | Can help to confirm the relative stereochemistry of the tetrahydrofuran (B95107) ring and the aliphatic chain. |

| Residual Dipolar Couplings (RDCs) | Provides long-range structural information and helps to define the orientation of molecular fragments. | Can provide a more detailed picture of the overall 3D structure of this compound in solution. |

| Vibrational Circular Dichroism (VCD) | Provides information about the absolute configuration of chiral molecules. | Can be used as a complementary technique to confirm the absolute stereochemistry of this compound. |

| Total Synthesis | Definitive proof of absolute and relative stereochemistry through the synthesis of specific isomers. | The synthesis of all possible diastereomers would allow for unambiguous assignment of the natural product's structure. |

Deeper Mechanistic Insights into Cellular and Molecular Targets

The primary mechanism of action for many annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to apoptosis, particularly in cells with high energy demands such as cancer cells. It is highly probable that this compound shares this primary molecular target.

However, the full spectrum of its cellular and molecular interactions remains to be explored. Future research should aim to confirm the inhibitory effect of this compound on mitochondrial Complex I and to quantify its potency. Furthermore, investigations into potential off-target effects are crucial for a comprehensive understanding of its biological activity. nih.gov

It is also important to explore whether this compound interacts with other cellular pathways. For instance, studies on other natural products have revealed complex interactions with apoptosis signaling pathways, including the modulation of Bcl-2 family proteins and the activation of caspases. mdpi.comnih.govnih.gov Investigating the effect of this compound on these and other cell signaling cascades, such as the NF-κB and MAPK pathways, could reveal novel mechanisms of action and potential therapeutic applications beyond its cytotoxic effects.

Exploration of Novel Biological Activities in Preclinical Models

While the cytotoxic activity of this compound against various cancer cell lines has been established, its potential in other therapeutic areas remains largely unexplored. nih.gov Future preclinical research should broaden the scope of biological screening to include a diverse range of disease models.

Given the known anti-inflammatory, neuroprotective, and antiviral properties of other acetogenins and natural products, it would be valuable to investigate this compound for similar activities. mdpi.comnih.gov Preclinical models of inflammation, neurodegenerative diseases, and viral infections could reveal novel therapeutic potentials for this compound. mdpi.comnih.gov

In vivo studies are a critical next step to validate the in vitro cytotoxic findings and to assess the antitumor efficacy of this compound in a more complex biological system. youtube.commdpi.com The use of various preclinical cancer models, including xenografts and patient-derived organoids, will be essential to evaluate its therapeutic potential and to identify cancer types that are particularly sensitive to its effects. researchgate.netnih.govnih.govmdpi.comrsc.org

Table 2: Potential Novel Biological Activities for Preclinical Investigation

| Biological Activity | Rationale for Investigation | Potential Preclinical Models |

| Anti-inflammatory | Other natural products, including some acetogenins, exhibit anti-inflammatory properties. | Lipopolysaccharide (LPS)-induced inflammation in macrophages; animal models of arthritis or inflammatory bowel disease. |

| Neuroprotective | Some acetogenins have shown neurotoxic effects, but others may possess neuroprotective properties. | Cell-based models of neurodegeneration (e.g., oxidative stress-induced neuronal death); animal models of Parkinson's or Alzheimer's disease. |

| Antiviral | A wide range of natural products have demonstrated antiviral activity. nih.govnih.govmdpi.comresearchgate.net | In vitro viral replication assays for a panel of viruses (e.g., influenza, herpes simplex virus, coronaviruses). |

Advanced Synthetic Methodologies for Complex this compound Analogues

The total synthesis of this compound and its analogues is a significant challenge due to its multiple stereocenters and functional groups. A reported diastereoselective and convergent synthetic approach provides a foundation for accessing this molecule. acs.org However, the development of more efficient and flexible synthetic strategies is crucial for producing a diverse range of analogues for structure-activity relationship (SAR) studies.

Future synthetic efforts should focus on developing highly stereocontrolled and convergent strategies to construct the core tetrahydrofuran ring and the long aliphatic chains. rsc.orgrsc.orgnih.govnih.gov Asymmetric synthesis methodologies will be paramount in achieving high enantiomeric purity of the final products. rsc.orgresearchgate.netnih.govnih.gov The development of modular synthetic routes will allow for the systematic variation of different structural features of the this compound scaffold, facilitating the exploration of SAR.

The synthesis of simplified analogues of this compound could also be a valuable strategy. By retaining the key pharmacophoric elements while reducing the synthetic complexity, it may be possible to develop more accessible compounds with retained or even enhanced biological activity.

Development of this compound as a Research Probe

The potent and specific biological activity of this compound makes it an attractive candidate for development as a chemical probe to investigate cellular processes. By modifying the this compound structure with reporter tags, such as fluorescent dyes or biotin, it can be used to visualize its subcellular localization, identify its binding partners, and elucidate its mechanism of action in more detail. researchgate.netnih.gov

The synthesis of a fluorescently-tagged this compound analogue would enable its visualization within living cells using fluorescence microscopy. researchgate.netbiomol.comrsc.org This would provide valuable information about its uptake, distribution, and potential accumulation in specific organelles, such as the mitochondria. "Clickable" probes, featuring an alkyne or azide (B81097) handle, would allow for the versatile attachment of various reporter tags through click chemistry. researchgate.netcfplus.cz

Furthermore, a biotinylated this compound probe could be used in affinity purification-mass spectrometry (AP-MS) experiments to pull down its cellular binding partners. This powerful technique could lead to the identification of novel molecular targets of this compound beyond Complex I.

Chemoinformatic and Computational Approaches for this compound Research

Chemoinformatic and computational methods offer powerful tools to accelerate research on this compound and to guide the design of novel analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish a mathematical relationship between the structural features of this compound and its analogues and their biological activity. archivesofmedicalscience.com By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors that are important for cytotoxicity or other biological effects. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.